molecular formula C24H27F3O3 B1343633 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone CAS No. 898757-62-5

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone

Cat. No.: B1343633
CAS No.: 898757-62-5
M. Wt: 420.5 g/mol
InChI Key: VOOYYFLXXFPBNS-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]valerophenone is a synthetic organic compound It is characterized by the presence of a dioxane ring, a trifluoromethyl group, and a valerophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]valerophenone typically involves multiple steps:

    Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed reaction of acetone with ethylene glycol.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Valerophenone: The final step involves the coupling of the dioxane and trifluoromethyl intermediates with valerophenone under basic conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions may target the carbonyl group in the valerophenone moiety, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for compounds targeting specific enzymes or receptors.

    Materials Science: In the development of polymers and advanced materials with unique properties.

    Biological Studies: As a probe for studying biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxane ring and trifluoromethyl group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar compounds include other dioxane derivatives and trifluoromethyl-substituted phenyl compounds. Compared to these, 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]valerophenone may offer unique properties such as enhanced stability or specific biological activity.

List of Similar Compounds

  • 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-phenylvalerophenone
  • 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-fluoromethyl)phenyl]valerophenone
  • 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-chloromethyl)phenyl]valerophenone

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[2-[4-(trifluoromethyl)phenyl]phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3O3/c1-23(2)15-29-22(30-16-23)10-6-5-9-21(28)20-8-4-3-7-19(20)17-11-13-18(14-12-17)24(25,26)27/h3-4,7-8,11-14,22H,5-6,9-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOYYFLXXFPBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646084
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-62-5
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4′-(trifluoromethyl)[1,1′-biphenyl]-2-yl]-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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